{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine
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Overview
Description
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine typically involves the reaction of 4-(chloromethyl)benzylamine with 2,6-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine: Similar structure but with a different position of the morpholine moiety.
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Similar morpholine structure but with a different alkyl chain.
Uniqueness
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Biological Activity
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol. Its unique structure, featuring a morpholine moiety, positions it as a significant candidate in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, its morpholine group enhances solubility and potential interactions with hydrophilic sites on biomolecules, which can be crucial for its pharmacological effects.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For example, analogs have shown potency in inducing cell death at low concentrations (EC50 values) in various cancer models .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in cancer progression and bacterial infections. Its ability to interact with DNA gyrase and topoisomerase IV suggests possible applications as an antibacterial agent .
- Pharmacokinetic Properties : Optimizations in pharmacokinetics have been reported for similar morpholine-containing compounds, leading to enhanced efficacy and reduced toxicity in cellular assays .
Case Study 1: Anticancer Activity
In a study examining the structure-activity relationship (SAR) of morpholine derivatives, this compound was found to demonstrate significant cytotoxicity against various cancer cell lines. The compound's mechanism involved the induction of apoptosis through modulation of key survival pathways .
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial properties of morpholine derivatives against Gram-positive bacteria. The results indicated that compounds similar to this compound exhibited low nanomolar inhibition against DNA gyrase from E. coli, highlighting its potential as a dual-action antibacterial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structure | Unique Features |
---|---|---|
3-(2,6-Dimethylmorpholin-4-yl)methanamine | Structure | Different position of morpholine; altered biological activity. |
2-(2,6-Dimethylmorpholin-4-yl)ethanamine | Structure | Similar morpholine structure; different alkyl chain length affecting solubility. |
The unique structural configuration of this compound allows for specific interactions with biological targets that may not be present in its analogs.
Properties
IUPAC Name |
[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,7-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSHESVXOXQVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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